(1E)-N-Cyclohexyl-2-ethylbutan-1-imine
Description
Properties
CAS No. |
57261-91-3 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethylbutan-1-imine |
InChI |
InChI=1S/C12H23N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
NPKYRWSNQOIHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The table below compares (1E)-N-Cyclohexyl-2-ethylbutan-1-imine with two analogs: a hypothetical imine derivative and a structurally related amide from the provided evidence.
| Compound Name | Molecular Weight (g/mol) | PSA (Ų) | XlogP | H-Bond Donors | H-Bond Acceptors | Functional Group |
|---|---|---|---|---|---|---|
| This compound | 181.18 | 12.36 | 3.4 | 0 | 1 | Imine |
| N-(1-phenylethyl)cyclohexanecarboxamide | 231.16 | 29.1 | N/A | 1 | 2 | Amide |
| Hypothetical: (1E)-N-Phenyl-2-ethylbutan-1-imine | 175.26 | ~12.4 | ~3.8 | 0 | 1 | Imine |
Key Observations:
Functional Group Impact: The amide (N-(1-phenylethyl)cyclohexanecarboxamide) has a significantly higher PSA (29.1 vs. 12.36 Ų) due to the presence of additional hydrogen bond acceptors (amide carbonyl oxygen) . This increases its polarity and reduces membrane permeability compared to the imine. The hypothetical phenyl-substituted imine (replacing cyclohexyl with phenyl) would likely exhibit higher logP (~3.8 vs.
Substituent Effects: The cyclohexyl group in the target compound contributes to steric bulk and lipophilicity. Replacing it with a smaller alkyl group (e.g., methyl) would lower molecular weight and logP, while a phenyl group (as above) increases logP. The 2-ethylbutyl chain balances branching and hydrophobicity.
Q & A
Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?
- Methodology : Store under inert atmosphere (glovebox/ Schlenk line). Use explosion-proof reactors for reactions involving peroxides or strong oxidizers. Monitor air-sensitive steps with oxygen sensors. MSDS data (not provided in evidence) should be supplemented with in-house toxicity screening (e.g., Ames test for mutagenicity) .
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